Dibenzylamine penicillin G
Description
Structure
2D Structure
Properties
CAS No. |
7179-52-4 |
|---|---|
Molecular Formula |
C30H33N3O4S |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1 |
InChI Key |
UPYLDHVPOPTZGP-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Biocatalytic Pathways Associated with Penicillin G and Its Aminic Precursors
Biosynthesis of Penicillin G via Fungal Fermentation Processes
The industrial production of Penicillin G is a well-established process that relies on the submerged fermentation of the filamentous fungus Penicillium chrysogenum. This biosynthetic pathway is a complex, multi-step process involving several key enzymes and intermediate compounds.
Elucidation of Enzymatic Pathways and Key Intermediate Compounds
The biosynthesis of Penicillin G begins with the condensation of three precursor amino acids: L-α-aminoadipate, L-cysteine, and L-valine. ontosight.aincats.ioncats.io This initial step is catalyzed by the large, non-ribosomal peptide synthetase (NRPS) known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). ncats.ioncats.iowikipedia.org The product of this reaction is the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ncats.iogoogle.com
In the subsequent step, the ACV tripeptide undergoes an oxidative ring closure to form the characteristic bicyclic β-lactam structure of the penicillin core. This crucial cyclization is catalyzed by the enzyme isopenicillin N synthase (IPNS), yielding isopenicillin N (IPN), the first bioactive intermediate in the pathway. ncats.ioncats.iogoogle.com The final step in the formation of Penicillin G involves the exchange of the L-α-aminoadipate side chain of isopenicillin N for a phenylacetyl group. This reaction is catalyzed by isopenicillin N acyltransferase (IAT), which utilizes phenylacetyl-CoA as the acyl donor. wikipedia.orgnih.gov
Table 1: Key Enzymes and Intermediates in Penicillin G Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| L-α-aminoadipate, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Isopenicillin N synthase (IPNS) | Isopenicillin N (IPN) |
| Isopenicillin N (IPN), Phenylacetyl-CoA | Isopenicillin N acyltransferase (IAT) | Penicillin G |
Genetic and Regulatory Mechanisms Governing Penicillin G Biosynthesis
The genes encoding the three core enzymes of the penicillin biosynthetic pathway—pcbAB (encoding ACVS), pcbC (encoding IPNS), and penDE (encoding IAT)—are clustered together in the genome of P. chrysogenum. ontosight.ai This gene cluster facilitates the coordinated regulation of their expression. The pcbAB and pcbC genes are arranged in a head-to-head orientation and are controlled by a common bidirectional promoter region. ontosight.ai
The expression of these biosynthetic genes is subject to complex regulatory networks influenced by various environmental and nutritional factors. nih.gov For instance, the presence of easily metabolizable carbon sources like glucose is known to repress penicillin production, a phenomenon known as carbon catabolite repression. ontosight.ai The pH of the fermentation medium and the availability of nitrogen sources also play a crucial role in regulating the expression of the penicillin biosynthesis genes. ontosight.ai Several transcription factors have been identified that bind to the promoter regions of these genes and modulate their expression in response to these environmental cues. nih.gov
Chemical Synthesis and Industrial Production of Dibenzylamine (B1670424)
Dibenzylamine is a key secondary amine used in the synthesis of various chemical compounds, including as a counter-ion for penicillin G. Industrially, dibenzylamine is primarily produced through a few established chemical routes.
One common method is the reaction of benzyl (B1604629) chloride with ammonia (B1221849) in an alcoholic solvent. Another significant industrial process is the reductive amination of benzaldehyde (B42025). This process involves reacting benzaldehyde with ammonia in the presence of a catalyst and hydrogen gas at elevated temperature and pressure. Platinum on carbon (Pt/C) is a commonly used catalyst for this reaction. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are optimized to maximize the yield of dibenzylamine while minimizing the formation of byproducts like benzylamine (B48309) and tribenzylamine.
Table 2: Industrial Synthesis Methods for Dibenzylamine
| Reactants | Catalyst | Key Conditions |
|---|---|---|
| Benzyl chloride, Ammonia | - | Alcoholic solvent |
| Benzaldehyde, Ammonium (B1175870) hydroxide (B78521), Hydrogen | Platinum on carbon (Pt/C) or other catalysts | 60-120°C, 0.5-2.0 MPa pressure |
| Benzylamine, Benzyl alcohol | Phosphoric acid | Elevated temperature and pressure |
Chemical and Enzymatic Derivatization Strategies for Penicillin G Salt Formation
Reaction Mechanisms for Dibenzylamine Penicillin G Synthesis
This compound is a salt formed through the reaction of penicillin G with dibenzylamine. ontosight.ai Penicillin G possesses a carboxylic acid functional group, which is acidic. Dibenzylamine, being a secondary amine, is basic. The synthesis of this compound involves a straightforward acid-base neutralization reaction.
In this reaction, the acidic proton of the carboxylic acid group on the penicillin G molecule is transferred to the basic nitrogen atom of the dibenzylamine molecule. This results in the formation of the dibenzylammonium cation and the penicillin G anion, which are held together by electrostatic attraction to form the salt. This salt formation can alter the physicochemical properties of the parent drug, such as its solubility and stability. ontosight.ai The formation of amine salts is a common strategy in pharmaceutical chemistry to improve the handling and formulation of acidic drugs.
Biocatalytic Approaches to Penicillin G Modification
A crucial biocatalytic modification of Penicillin G is its enzymatic hydrolysis to produce 6-aminopenicillanic acid (6-APA). 6-APA is the core structural nucleus of all penicillin antibiotics and serves as a vital intermediate for the synthesis of a wide range of semi-synthetic penicillins.
This hydrolysis is catalyzed by the enzyme penicillin G amidase (PGA), also known as penicillin acylase. This enzyme specifically cleaves the amide bond that links the phenylacetyl side chain to the 6-amino position of the penicillin G molecule, yielding 6-APA and phenylacetic acid as products. This enzymatic conversion is a cornerstone of the modern antibiotic industry, offering a more environmentally friendly and specific alternative to chemical deacylation methods. The enzyme can be used in a free or immobilized form to facilitate its recovery and reuse in industrial processes. The pH for the hydrolytic reaction is typically slightly alkaline, while the reverse reaction, the synthesis of penicillins, is favored at a more acidic pH.
Advanced Structural Characterization and Solid State Science of Dibenzylamine Penicillin G
Crystallographic Investigations and Polymorphism Studies
Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms in a solid, offering insights into molecular structure, packing, and the forces that govern the crystal lattice.
Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing
The analysis would reveal the distinct, non-planar, and partially folded structure of the penicillin G anion, which is characterized by the strained β-lactam ring fused to a thiazolidine (B150603) ring. nih.gov The dibenzylaminium cation would feature two phenyl groups attached to a central nitrogen atom. The primary interaction holding the salt together is the ionic bond formed between the negatively charged carboxylate group (COO⁻) of penicillin G and the positively charged secondary ammonium (B1175870) group (NH₂⁺) of dibenzylamine (B1670424). This interaction is central to the stability of the crystal lattice.
Identification and Characterization of Polymorphic and Pseudopolymorphic Forms
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal lattice structure. rsc.orggoogle.com These different forms, along with pseudopolymorphs (which include solvent molecules in the crystal lattice, also known as solvates or hydrates), can have distinct physicochemical properties.
For penicillin salts, the existence of different polymorphic forms is a known phenomenon. pharmtech.com It is therefore highly probable that Dibenzylamine Penicillin G can also crystallize in various polymorphic and pseudopolymorphic forms. These forms can be identified and distinguished using X-ray Powder Diffraction (XRPD), a technique that provides a unique "fingerprint" for each crystalline solid based on its diffraction pattern. pharmtech.com Each polymorph would exhibit a unique set of diffraction peaks, allowing for its unambiguous identification.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) and Crystal Packing
The stability and packing of the this compound crystal lattice are governed by a network of intermolecular interactions. Beyond the principal ionic bond, the structure is stabilized by an extensive network of hydrogen bonds. The protonated amine of the dibenzylaminium cation and the amide N-H group of the penicillin G moiety act as hydrogen bond donors, while the carboxylate and carbonyl oxygen atoms serve as acceptors.
Spectroscopic and Thermal Analysis for Structural Elucidation and Solid-State Form Characterization
Spectroscopic techniques are indispensable for confirming molecular structure and characterizing the solid state of pharmaceutical compounds. Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy provide detailed information about the chemical environment of atoms and the nature of functional groups within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a primary tool for elucidating molecular structure in solution and can be adapted for solid-state analysis. For this compound, NMR confirms the 1:1 ionic pairing of the two components.
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals from both the penicillin G anion and the dibenzylaminium cation. The protonation of the amine in dibenzylamine leads to a downfield shift of the benzylic protons (CH₂) compared to the free base. A broad signal corresponding to the N-H protons would also be evident. Key signals from the penicillin G moiety, including those for the β-lactam protons and the gem-dimethyl group, would remain present. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the salt's structure. The most significant indicator of salt formation is the chemical shift of the carboxylate carbon (COO⁻) in the penicillin G moiety. The carbons of the dibenzylamine component, particularly those adjacent to the nitrogen atom, would also show shifts consistent with the protonation of the amine. chemicalbook.com
Table 1: Predicted Key NMR Chemical Shifts for this compound Note: Data is inferred from analysis of individual components and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
| Nucleus | Component | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Penicillin G | β-lactam protons (H-5, H-6) | ~5.5-5.6 |
| Penicillin G | Thiazolidine proton (H-3) | ~4.2-4.4 | |
| Penicillin G | Benzyl (B1604629) CH₂ | ~3.6 | |
| Penicillin G | gem-Dimethyl CH₃ | ~1.5-1.7 | |
| Dibenzylamine | Phenyl C-H | ~7.2-7.5 | |
| Dibenzylamine | Benzylic CH₂ | ~4.1-4.3 (deshielded upon protonation) | |
| Dibenzylamine | Ammonium N⁺H₂ | Broad signal, variable position | |
| ¹³C | Penicillin G | β-Lactam C=O | ~175 |
| Penicillin G | Amide C=O | ~172 | |
| Penicillin G | Carboxylate COO⁻ | ~168-170 | |
| Penicillin G | β-lactam carbons (C-5, C-6) | ~65-70 | |
| Dibenzylamine | Phenyl C | ~128-135 | |
| Dibenzylamine | Benzylic CH₂ | ~50-55 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is highly sensitive to the vibrational modes of chemical bonds and is an excellent tool for identifying functional groups and confirming salt formation. The transition from penicillin G acid to its dibenzylamine salt is clearly marked by changes in the infrared spectrum.
The most definitive evidence of salt formation is the disappearance of the broad O-H stretch and the C=O stretch (~1700-1730 cm⁻¹) of the carboxylic acid group, and the appearance of two new bands corresponding to the carboxylate anion (COO⁻): a strong, asymmetric stretching vibration around 1550-1610 cm⁻¹ and a weaker, symmetric stretch near 1400-1440 cm⁻¹. mdpi.comnih.gov
Other key absorption bands remain, confirming the integrity of the penicillin structure. The most characteristic of these is the high-frequency carbonyl stretching vibration of the strained β-lactam ring, which typically appears between 1770 and 1780 cm⁻¹. mdpi.com The amide I band (C=O stretch) from the phenylacetyl side chain is also clearly visible. Vibrations corresponding to the N-H bonds of the amide and the protonated amine would also be present.
Table 2: Key FTIR Absorption Bands for this compound Note: Frequencies are approximate and can vary based on the solid-state form and measurement technique.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | Amide & Ammonium (R-NH-C=O, R₂N⁺H₂) | 3200-3400 |
| C-H Stretch | Aromatic & Aliphatic | 2850-3100 |
| C=O Stretch | β-Lactam | 1770-1780 |
| C=O Stretch | Amide I | 1650-1680 |
| C=O Stretch | Carboxylate (asymmetric) | 1550-1610 |
| C-N Stretch / N-H Bend | Amide II | ~1500-1530 |
| C=O Stretch | Carboxylate (symmetric) | 1400-1440 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Amorphous Content
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used extensively in the pharmaceutical sciences to investigate the solid-state properties of active pharmaceutical ingredients (APIs). For this compound, DSC provides critical information on its thermal behavior, polymorphism, and the degree of crystallinity, which are pivotal for understanding its stability and processing characteristics. The method operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
The analysis of a semi-crystalline substance like this compound via DSC reveals a series of characteristic thermal events. When a sample containing an amorphous fraction is heated, its thermogram typically displays three key features: a glass transition, a crystallization event, and subsequent melting.
Glass Transition (Tg): The presence of amorphous content within a sample of this compound is definitively identified by the appearance of a glass transition. This is observed as a reversible, step-like change in the baseline of the DSC curve, reflecting an increase in the heat capacity of the material. youtube.com Below the Tg, the amorphous domains are in a rigid, glassy state with limited molecular mobility. As the sample is heated through the Tg, the amorphous regions transition into a more mobile, rubbery state. youtube.com The detection and characterization of the Tg are crucial as increased molecular mobility above this temperature can impact the physical and chemical stability of the drug.
Crystallization (Tc): Upon further heating above the glass transition temperature, the mobilized amorphous material may have sufficient kinetic energy to rearrange into a more thermodynamically stable crystalline lattice. This process, known as cold crystallization, is observed as an exothermic peak on the DSC thermogram. europeanpharmaceuticalreview.com The area of this peak corresponds to the enthalpy of crystallization (ΔHc), and its magnitude is directly proportional to the amount of amorphous material that crystallizes during the scan.
Melting (Tm): Finally, as the temperature continues to increase, the crystalline fraction of the sample will melt. This is observed as a sharp endothermic peak, where the system absorbs a significant amount of energy to transition from the solid to the liquid state. The temperature at the peak of this endotherm is the melting point (Tm), a characteristic property of the crystalline form. For comparison, studies on the related compound Benzathine Penicillin G have shown a distinct endothermic melting peak between 124 °C and 127 °C. core.ac.ukresearchgate.net
Quantification of Amorphous Content
A primary application of DSC in the solid-state characterization of this compound is the quantification of its amorphous content. The most common method relies on measuring the enthalpy of the crystallization exotherm (ΔHc). europeanpharmaceuticalreview.com The underlying principle is that the amount of heat released during the crystallization of the amorphous fraction is proportional to the mass of that fraction in the sample.
To quantify the amorphous content, the specific enthalpy of crystallization for the sample (ΔHc,sample) is measured and compared against the specific enthalpy of crystallization of a reference standard that is 100% amorphous (ΔHc,100% amorphous).
The percentage of amorphous content is calculated using the formula:
% Amorphous Content = (ΔHc,sample / ΔHc,100% amorphous) x 100
Generating a fully amorphous standard can be challenging, but it is often achieved through methods like melt-quenching or ball milling. icdd.com For enhanced accuracy, a calibration curve is typically constructed. This involves preparing physical mixtures with known proportions of crystalline and amorphous this compound and plotting the measured ΔHc against the known amorphous content. europeanpharmaceuticalreview.com This approach allows for the determination of the method's limit of detection (LOD) and limit of quantification (LOQ). europeanpharmaceuticalreview.com Advanced techniques such as Modulated DSC (MDSC) can also be employed to improve sensitivity and separate overlapping thermal events, making it easier to detect weak glass transitions in samples with low amorphous content. tainstruments.comresearchgate.net
Data Tables
The following tables are illustrative of the data that can be obtained from DSC analysis for the characterization of this compound.
Table 1: Illustrative DSC Thermal Events for this compound Samples with Varying Amorphous Content This table demonstrates how key thermal events measured by DSC can vary with the amount of amorphous material in a sample. The data are representative examples for explanatory purposes.
| Sample ID | Nominal Amorphous Content (%) | Glass Transition (Tg) (°C) | Crystallization Onset (Tc, onset) (°C) | Crystallization Enthalpy (ΔHc) (J/g) | Melting Point (Tm) (°C) |
| DBPG-01 | < 1 (Highly Crystalline) | Not Detected | Not Detected | Not Detected | 135.2 |
| DBPG-02 | 10 | 65.5 | 88.1 | 4.5 | 134.9 |
| DBPG-03 | 25 | 65.8 | 87.5 | 11.3 | 135.0 |
| DBPG-04 | 50 | 66.1 | 86.9 | 22.5 | 134.8 |
| DBPG-05 | 100 (Amorphous Standard) | 66.5 | 85.2 | 45.0 | Not Applicable |
Table 2: Example Calibration Data for Quantitative Analysis of Amorphous Content This table shows a representative dataset that could be used to construct a calibration curve for quantifying the amorphous content in this compound based on the enthalpy of crystallization.
| Known Amorphous Content (w/w %) | Measured Crystallization Enthalpy (ΔHc) (J/g) |
| 0 | 0.0 |
| 2.5 | 1.1 |
| 5.0 | 2.3 |
| 10.0 | 4.5 |
| 15.0 | 6.8 |
| 20.0 | 9.0 |
| 25.0 | 11.3 |
Degradation Pathways and Kinetic Stability of Dibenzylamine Penicillin G
Mechanistic Elucidation of Beta-Lactam Ring Hydrolysis and Rearrangement
The degradation of Penicillin G is primarily initiated by the cleavage of the four-membered β-lactam ring. nih.gov This ring is inherently strained, making its amide bond highly susceptible to nucleophilic attack. biomolther.org The hydrolysis process, a reaction with water, leads to the opening of this ring and the inactivation of the antibiotic's properties. sci-hub.senih.gov
The mechanism can be catalyzed by both acids and bases. sci-hub.se In an acid-catalyzed pathway, the process is thought to begin with the protonation of the nitrogen atom within the β-lactam ring. sci-hub.se This protonation enhances the electrophilicity of the adjacent carbonyl carbon, facilitating a nucleophilic attack by a water molecule. sci-hub.se This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the cleavage of the C-N bond and the opening of the β-lactam ring. biomolther.orgresearchgate.net This hydrolytic process results in the formation of penicilloic acid. nobelprize.orgwikipedia.org
Under certain conditions, particularly in a pH range of 5 to 8, the Penicillin G molecule can undergo an intramolecular rearrangement. This can involve the β-lactam ring rearranging into an oxazolone (B7731731) ring, coupled with the cleavage of the thiazolidine (B150603) ring, to form penicillenic acid. researchgate.net
Investigation of Environmental Factors Influencing Degradation Kinetics
The rate at which Dibenzylamine (B1670424) Penicillin G degrades is not constant; it is profoundly affected by the chemical environment, including pH, temperature, and the presence of catalysts.
The degradation kinetics of Penicillin G are highly dependent on pH. nih.gov The relationship between pH and the degradation rate constant typically forms a V-shaped curve, with maximum stability observed at a pH of approximately 6.5 to 7.0. researchgate.netnih.gov In both highly acidic (below pH 4) and alkaline (above pH 8) conditions, the rate of degradation increases significantly. nih.govnih.gov For instance, at 100°C, Penicillin G degrades completely within 20 minutes at pH 4, whereas it takes 240 minutes at pH 6. nih.gov
The choice of buffer system also plays a crucial role in the stability of Penicillin G in aqueous solutions. Studies have shown that stability in various media follows the order: citrate (B86180) buffer > acetate (B1210297) buffer > phosphate (B84403) buffer. researchgate.net Citrate buffer at a pH of 7.0 has been identified as particularly effective in preventing degradation. researchgate.net In concentrated solutions, such as those prepared for administration, the pH of minimum degradation can shift to 7.0 from 6.5. nih.gov
| pH | Relative Degradation Rate | Time for Complete Degradation (at 100°C) |
|---|---|---|
| 4 | Very High | 20 minutes nih.gov |
| 5 | High | N/A |
| 6 | Moderate | 240 minutes nih.gov |
| 7 | Low (Most Stable) | >240 minutes |
| 8 | Moderate | 180 minutes nih.gov |
| 10 | High | 60 minutes nih.gov |
Temperature is a critical factor influencing the degradation rate of Penicillin G, with higher temperatures accelerating the process. nih.govresearchgate.net The degradation kinetics generally follow the pseudo-first-order model, and the temperature dependence can be described by the Arrhenius equation. nih.govresearchgate.net Increasing the temperature leads to a higher number of activated molecules and more effective collisions, thus increasing the reaction rate. nih.gov
The activation energy (Ea) for the degradation of Penicillin G has been determined in several studies. One study using heat-activated persulfate decomposition calculated an activation energy of 94.8 kJ/mol. researchgate.netnih.gov Another investigation focusing on degradation in a citrate buffer determined the activation energy to be 83.5 kJ·mol⁻¹. researchgate.net These values are consistent with those of other β-lactam compounds, suggesting a common degradation mechanism involving the hydrolysis of the β-lactam ring. nih.gov
| Temperature | Effect on Degradation Rate | Reported Activation Energy (Ea) |
|---|---|---|
| Low (e.g., 5°C) | Slow degradation | 83.5 - 94.8 kJ/mol researchgate.netresearchgate.netnih.gov |
| Moderate (e.g., 25°C) | Increased degradation | |
| High (e.g., 80°C - 100°C) | Rapid degradation nih.govresearchgate.net |
The hydrolysis of the β-lactam ring can be significantly catalyzed by the presence of certain metal ions. nih.gov Divalent metal ions, particularly Cu(II) and Zn(II), have been shown to be effective catalysts. researchgate.netnih.govrsc.org The catalytic order of effectiveness for some ions has been reported as Cu(II) > Zn(II) > Ni(II) > Co(II). researchgate.net Cadmium (Cd2+) ions have also been shown to catalyze the reaction. nih.gov
The mechanism of metal ion catalysis involves the formation of a 1:1 complex between the metal ion and the penicillin molecule. researchgate.netrsc.org This coordination is believed to involve the carboxylate group and the β-lactam nitrogen. researchgate.net The formation of this complex stabilizes the tetrahedral intermediate formed during the nucleophilic attack by a hydroxide (B78521) ion, thereby accelerating the hydrolysis of the β-lactam ring by a factor of up to 10⁸. researchgate.net Studies with the methyl ester of benzylpenicillin, where the carboxylate site is blocked, show much smaller rate enhancements, confirming the importance of this site for metal ion coordination. nih.govrsc.org
| Metal Ion | Catalytic Activity | Note |
|---|---|---|
| Copper (Cu²⁺) | High researchgate.net | Forms a 1:1 complex, enhancing hydrolysis rate significantly. rsc.org |
| Zinc (Zn²⁺) | High nih.govnih.gov | Catalytic effect is significant but weaker than Cd²⁺ in methanol. nih.gov |
| Cadmium (Cd²⁺) | High nih.gov | Shows a strong catalytic effect in methanol. nih.gov |
| Cobalt (Co²⁺) | Moderate nih.gov | Less effective than Zinc. nih.gov |
| Nickel (Ni²⁺) | Low to None researchgate.netnih.gov | Shows little to no catalytic activity. nih.gov |
| Manganese (Mn²⁺) | Very Slight nih.gov | Shows minimal catalytic activity. nih.gov |
The nature of the solvent can influence the degradation of Penicillin G. The degradation in methanol, for example, is catalyzed by Zn(2+) ions, leading to the formation of penamaldic derivatives. nih.gov
Deuterium solvent isotope studies, where reactions are carried out in heavy water (D₂O) instead of H₂O, are a powerful tool for elucidating reaction mechanisms. nih.gov For reactions involving proton transfer in a rate-limiting step, a normal solvent kinetic isotope effect (a slower rate in D₂O) is typically observed. mdpi.com While specific studies on Dibenzylamine Penicillin G are scarce, research on related enzyme-catalyzed reactions shows that such isotope effects can help determine if deprotonation precedes or is concerted with other steps like hydride transfer or ring opening. nih.gov The interpretation can be complex, as D₂O is more viscous than H₂O, which can also affect reaction rates. mdpi.com
Identification and Spectroscopic Characterization of Primary and Secondary Degradation Products
The breakdown of this compound yields several identifiable products. These are typically characterized using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). rsc.orgpku.edu.cn
Penicilloic Acid : This is the primary product of the hydrolysis of the β-lactam ring. nobelprize.orgwikipedia.org It is a dicarboxylic acid formed when a water molecule adds across the amide bond of the β-lactam. nobelprize.org Penicilloic acid is a major antigenic determinant in penicillin hypersensitivity. wikipedia.org
Penicillenic Acid : Formed through an intramolecular rearrangement of the penicillin molecule, this product is often associated with degradation under mildly acidic to neutral conditions. researchgate.netresearchgate.net
Penicillamine (B1679230) : Further degradation of penicillin, particularly under hot dilute mineral acid conditions, can lead to the formation of penicillamine (d-β,β-dimethylcysteine). rsc.orggoogle.com This process involves the evolution of a molecule of carbon dioxide. google.com
Other degradation products that have been identified in environmental and wastewater samples include penilloic acid and isopenillic acid. pku.edu.cn
Kinetic Modeling of Penicillin G Degradation Processes
The degradation of Penicillin G is a complex process influenced by multiple factors, including pH, temperature, and the presence of catalysts. Kinetic modeling provides a quantitative framework to understand the rates and mechanisms of these degradation pathways. By fitting experimental data to mathematical models, researchers can predict the stability of Penicillin G under various conditions and identify the rate-limiting steps in its decomposition.
Numerous studies have demonstrated that the degradation of Penicillin G often follows specific kinetic models, with the pseudo-first-order model being the most frequently applied. mdpi.comdntb.gov.uamdpi.comnih.gov This model assumes that the rate of degradation is directly proportional to the concentration of Penicillin G. However, other models, such as the Prout-Tompkins kinetics for solid-phase degradation, have also been used to describe more complex, sigmoidal degradation curves. nih.gov
The investigation into the kinetics of Penicillin G degradation encompasses various conditions. For instance, the hydrothermal degradation of Penicillin G has been shown to be highly consistent with a pseudo-first-order model, with the degradation rate being significantly influenced by pH. mdpi.com Similarly, photocatalytic degradation processes, such as those using UV/ZnO, also follow pseudo-first-order kinetics. nih.gov The rate constants derived from these models are crucial for comparing the efficiency of different degradation methods and conditions.
Research into the oxidative degradation of Penicillin G by agents like chromium trioxide in acidic media has revealed first-order kinetics with respect to the oxidant and less-than-unity order with respect to Penicillin G and acid concentrations. acs.org Furthermore, kinetic analysis of the acidic degradation of Penicillin G has been instrumental in confirming degradation pathways and identifying products like penicillamine. rsc.org
The following tables present detailed research findings from various studies on the kinetic modeling of Penicillin G degradation.
Table 1: Kinetic Models for Penicillin G Degradation under Various Conditions
This interactive table summarizes the different kinetic models that have been successfully applied to describe the degradation of Penicillin G under a range of experimental conditions.
| Degradation Condition | Predominant Kinetic Model | Correlation Coefficient (R²) | Reference |
| Hydrothermal (pH 4-10, 80-100 °C) | Pseudo-first-order | 0.9447–0.9999 | mdpi.com |
| Photocatalytic (UV/ZnO) | Pseudo-first-order | > 0.9 | nih.gov |
| Photocatalytic (Visible light/Spinel Ferrites) | Modified pseudo-first-order | - | dntb.gov.uamdpi.com |
| Gamma Radiation | Pseudo-first-order | - | researchgate.net |
| Thermal (Solid Phase, 70-140 °C) | Prout-Tompkins | - | nih.gov |
| Acidic Degradation | - | - | rsc.org |
| Oxidative Degradation (CrO₃) | First-order w.r.t. [CrVI], Less-than-unity w.r.t. [Pen G] | - | acs.org |
Table 2: Influence of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Penicillin G
This table details the effect of pH on the rate of Penicillin G degradation, showcasing the rate constants at different pH values and temperatures as reported in hydrothermal treatment studies.
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Reference |
| 100 | 4 | 0.1603 | mdpi.com |
| 100 | 7 | 0.0039 | mdpi.com |
| 100 | 10 | 0.0485 | mdpi.com |
| 50 | 4 | (54.0 ± 0.90) x 10⁻⁴ h⁻¹ | acs.org |
| 50 | 7 | (0.339 ± 0.048) x 10⁻⁴ h⁻¹ | acs.org |
| 50 | 10 | (63.5 ± 0.84) x 10⁻⁴ h⁻¹ | acs.org |
Table 3: Kinetic Data for Photocatalytic and Other Degradation Processes of Penicillin G
This table provides specific kinetic parameters for the degradation of Penicillin G through photocatalysis and gamma radiation, highlighting the impact of initial concentration and catalyst type.
| Degradation Method | Initial Pen G Conc. (mg/L) | Rate Constant (k_obs) (min⁻¹) | Notes | Reference |
| UV/ZnO | 10 | 7.9 x 10⁻³ | Optimal conditions | nih.gov |
| UV/ZnO | 30 | 0.86 x 10⁻³ | - | nih.gov |
| Visible Light / (Mn₀.₅Zn₀.₅)[Cd₀.₅Fe₁.₅]O₄ | - | 12.47 x 10⁻³ | Compared to UV/peroxodisulfate process | mdpi.com |
| Gamma Radiation | 0.27 mM | - | Complete removal at 2.5 kGy | researchgate.net |
| Gamma Radiation | 1.34 mM | - | Complete removal at 10 kGy | researchgate.net |
| Gamma Radiation | 2.68 mM | - | Complete removal at 20 kGy | researchgate.net |
Advanced Analytical Methodologies for Research on Dibenzylamine Penicillin G
Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are fundamental in pharmaceutical analysis for separating a compound from its potential impurities. ajprd.com The impurity profile of a drug is a critical quality attribute, as even small amounts of undesirable substances can affect its safety and effectiveness. ajprd.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of Dibenzylamine (B1670424) Penicillin G. ijpsjournal.comscribd.com It allows for the separation, identification, and quantification of the main compound and its related substances. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. jssuni.edu.insigmaaldrich.com
The separation is typically achieved on a C18 column. sigmaaldrich.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or a formic acid solution, and an organic modifier like acetonitrile (B52724) or methanol. jssuni.edu.insigmaaldrich.comusda.gov The composition of the mobile phase can be constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of all components. sigmaaldrich.comasm.org Detection is frequently performed using a UV-Vis spectrophotometer or a photodiode array (PDA) detector at a specific wavelength where the penicillin G molecule absorbs light, often around 280 nm. sigmaaldrich.comsigmaaldrich.com
This technique is highly effective in separating Penicillin G from its degradation products, such as penicilloic acid, penilloic acid, and others. nih.govchromatographyonline.com The development and validation of HPLC methods are critical to ensure they are specific, accurate, precise, and robust for their intended purpose. ijpsjournal.com
Table 1: Typical HPLC Parameters for Penicillin G Analysis
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Ascentis® Express C18, 2.7µm, 100x2.1mm | sigmaaldrich.com |
| Mobile Phase | A: 20 mM Potassium dihydrogen phosphate in water; B: Methanol (60/40 v/v) | sigmaaldrich.com |
| A: 0.1% formic acid in water; B: 0.1% formic acid in methanol | asm.org | |
| Elution Mode | Isocratic or Gradient | sigmaaldrich.comasm.org |
| Flow Rate | 0.2 - 0.25 mL/min | asm.orgpku.edu.cn |
| Column Temperature | 30 °C | sigmaaldrich.com |
| Detection | UV at 280 nm | sigmaaldrich.com |
Gas Chromatography (GC) can also be utilized for the analysis of Penicillin G, though it is less common than HPLC due to the low volatility and thermal instability of the penicillin molecule. mdpi.com To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. mdpi.com For instance, Penicillin G can be reacted with a derivatizing agent like trimethylsilyl (B98337) diazomethane (B1218177) (TMSD) to make it suitable for GC analysis. mdpi.com
GC is often coupled with a mass spectrometer (GC-MS), which provides high sensitivity and selectivity for the detection and identification of impurities. mdpi.com The technique has been successfully applied for the quantitative screening of Penicillin G residues in various matrices. mdpi.com The separation is achieved on a capillary column, such as a TG-1MS. mdpi.com
Dibenzylamine itself, a component of the salt, can be analyzed by GC and is sometimes used as a phase in gas chromatography. atamanchemicals.com
Mass Spectrometry (MS) for Molecular Weight Determination and Degradation Product Identification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of Dibenzylamine Penicillin G. It provides precise information about the molecular weight of the compound and is highly effective in identifying its degradation products. researchgate.netnih.gov The molecular weight of this compound is 531.7 g/mol . nih.gov
When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful technique for separating complex mixtures and identifying unknown compounds. nih.govtandfonline.com This hyphenated technique is considered the gold standard for the quantification of antibiotics in various samples. nih.govtandfonline.com Electrospray ionization (ESI) is a common ionization technique used for penicillin analysis, typically in the positive ion mode. asm.orgtandfonline.com
MS analysis has been crucial in identifying various degradation products of Penicillin G. Under different conditions, Penicillin G can degrade into several compounds, including penicilloic acid, penilloic acid, penillic acid, and isopenillic acid. chromatographyonline.compku.edu.cnnih.gov The fragmentation patterns observed in the mass spectra of these degradation products help in their definitive identification. pku.edu.cnresearchgate.net For example, fragmental ions of Penicillin G have been reported at m/z 160 and 176 in positive ion mode. asm.org
Table 2: Major Degradation Products of Penicillin G Identified by Mass Spectrometry
| Degradation Product | Typical Mass-to-Charge Ratio (m/z) | Source(s) |
|---|---|---|
| Penicillin G | 335 [M+H]+ | researchgate.net |
| Penicilloic Acid | 309 | chromatographyonline.comresearchgate.net |
| Penilloic Acid | 174 | chromatographyonline.com |
| Penillic Acid | 289 | chromatographyonline.com |
| Isopenillic Acid | - | pku.edu.cn |
| 2-(5,5-dimethylthiazolidin-2-yl)-2-(2-phenylacetamido) acetic acid | 309 | researchgate.net |
| 4,4-dimethyl-7-oxa-3-thia-1-azabicyclo[3.2.0]heptan-6-one | 160 | researchgate.net |
| 5,5-dimethylthiazolidine-4-carboxylic acid | 161 | researchgate.net |
Advanced Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of pharmaceuticals, including this compound. ijpsjournal.comsciepub.com This method is based on the principle that the analyte absorbs light at a specific wavelength. ijpsjournal.com For Penicillin G, the maximum absorbance is often observed at a wavelength of around 280 nm or 290 nm. sigmaaldrich.comresearchgate.net
The concentration of the drug in a solution is determined by measuring its absorbance and applying the Beer-Lambert law. sciepub.com The method needs to be validated for parameters such as linearity, accuracy, and precision to ensure reliable results. sciepub.com While less specific than chromatographic methods, UV-Vis spectrophotometry is very useful for routine quality control analyses. ijpsjournal.comsciepub.com For instance, it can be used for dissolution kinetics and quantification in pharmaceutical formulations. ijpsjournal.com
Table 3: UV-Vis Spectrophotometry Parameters for Penicillin G Quantification
| Parameter | Value | Source(s) |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | ~280 nm, 283 nm, 290 nm | sigmaaldrich.comresearchgate.netnih.gov |
| Principle | Measurement of light absorbance by the analyte | ijpsjournal.com |
| Application | Quantification in pharmaceutical formulations, dissolution kinetics | ijpsjournal.com |
Surface Plasmon Resonance (SPR) for Molecular Binding and Interaction Kinetics (in vitro)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. nih.govnicoyalife.com It is particularly valuable for characterizing the binding kinetics and affinity of drugs like Penicillin G to their biological targets, such as penicillin-binding proteins (PBPs). nih.govasm.org PBPs are bacterial enzymes involved in the synthesis of the cell wall, and they are the primary targets of β-lactam antibiotics. nih.govncats.io
In an SPR experiment, one molecule (the ligand, e.g., a PBP) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. nicoyalife.comasm.org The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
By analyzing the SPR sensorgrams at different analyte concentrations, key kinetic parameters can be determined, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. asm.orgnih.gov This information is crucial for understanding the mechanism of action of the antibiotic and for the development of new and more effective drugs. nih.gov SPR can also be used to screen for new inhibitors that bind to the same target. nih.gov
Table 4: Information Obtained from SPR Analysis of Drug-Target Interactions
| Parameter | Description | Significance | Source(s) |
|---|---|---|---|
| Association Rate Constant (kₐ) | The rate at which the drug binds to its target. | Indicates how quickly the drug-target complex is formed. | nih.gov |
| Dissociation Rate Constant (kₑ) | The rate at which the drug dissociates from its target. | Reflects the stability of the drug-target complex. | nih.gov |
| Equilibrium Dissociation Constant (Kₑ) | The ratio of kₑ to kₐ (kₑ/kₐ). | A measure of the binding affinity; a lower Kₑ indicates a stronger binding. | asm.orgnih.gov |
| Specificity | The ability of the drug to bind to its intended target over other molecules. | Crucial for minimizing off-target effects. | nih.gov |
Formulation Science and Material Design Principles for Penicillin G Salts with Emphasis on Dibenzylamine Penicillin G
Solid Dispersion Technologies for Modulating Material Properties
Solid dispersion is a prominent pharmaceutical technique used to enhance the dissolution and bioavailability of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in an inert, hydrophilic polymer matrix. This approach is particularly relevant for penicillin G salts like benzathine penicillin G (BPG), a compound with similarly low aqueous dispersion. The core principle involves reducing the drug's particle size, potentially to a molecular level, and improving its wettability and dispersibility through the carrier material.
Research on BPG has demonstrated the efficacy of solid dispersion technology. researchgate.net In one study, solid dispersions of BPG were prepared using the solvent evaporation method with various hydrophilic carriers, including mannitol, polyethylene glycol 4000 (PEG 4000), polyvinylpyrrolidone (PVP-K30), and hydroxypropyl methylcellulose (HPMC). researchgate.net The resulting dispersions showed no chemical interaction between the drug and the carriers, as confirmed by Fourier transform-infrared (FTIR) and Nuclear Magnetic Resonance (1HNMR) spectroscopy. researchgate.net While X-ray diffraction and scanning electron microscope (SEM) studies indicated no significant changes to the drug's crystalline state, the formulated dispersions exhibited markedly improved material properties. researchgate.net
The choice of polymer and the drug-to-carrier ratio were found to be critical factors. For instance, a solid dispersion of BPG with PEG 4000 at a 50:50 ratio was identified as the most effective formulation, demonstrating superior flowability, wettability, and a faster dissolution rate compared to other combinations. researchgate.net This highlights the potential of solid dispersion technology to engineer the material properties of low-solubility penicillin G salts.
Table 1: Properties of Benzathine Penicillin G (BPG) Solid Dispersions with Various Carriers
Data derived from studies on Benzathine Penicillin G, a structural analog of Dibenzylamine (B1670424) Penicillin G. researchgate.net
Strategies for Enhancing Solubility and Dissolution Rate through Material Science Approaches
Building on solid dispersion technologies, the use of hydrophilic polymeric carriers is a key strategy for enhancing the solubility and dissolution rate of poorly soluble drugs. nih.gov For penicillin G salts, which are hydrophobic, hydrophilic polymers improve wettability and reduce the interfacial tension between the drug and the dissolution medium. nih.gov The mechanism involves increasing the surface area of the drug by adsorbing it onto the hydrophilic carrier's surface. researchgate.net
Studies have shown that polymers like mannitol, HPMC, and PEG 4000 significantly improve the wettability and dissolution characteristics of benzathine penicillin G. Mannitol, for instance, acts as a disintegrant, promoting capillary action and moisture absorption, which in turn enhances drug release. The selection of the polymer and its concentration is a critical factor; in one study, polyvinyl alcohol (PVA) was found to be highly effective at increasing drug solubility at high concentrations, while gelatin was more effective at lower concentrations. nih.gov This underscores that the interaction between the drug and the polymer is a crucial determinant of dissolution performance. nih.gov By carefully selecting a hydrophilic carrier, it is possible to transform a poorly soluble compound into a formulation with a significantly increased dissolution rate. researchgate.net
Mechanistic Studies of Controlled Release Systems
Controlled release systems are designed to deliver a therapeutic agent at a predetermined rate and for a specific duration. For penicillin G salts, these systems can be engineered to provide sustained therapeutic concentrations from a single administration.
Polymeric micelles (PMs) and nanoparticles represent advanced drug delivery platforms. PMs are self-assembling colloidal structures formed by amphiphilic block copolymers in an aqueous solution. nih.govmdpi.com They possess a core-shell architecture, with a hydrophobic core capable of encapsulating poorly soluble drugs and a hydrophilic shell that provides stability. mdpi.com This structure makes them promising carriers for hydrophobic compounds like dibenzylamine penicillin G. nih.gov
Nanoparticle-based systems have been specifically investigated for benzathine penicillin G. nih.gov One approach involved the formulation of nanocapsules using a biodegradable polymer, poly (D,L-lactic acid-co-glycolic acid) or PLGA. nih.gov These nanocapsules, prepared by interfacial deposition, achieved a mean diameter of 224±58 nm and demonstrated stability for over 120 days at 4°C. nih.gov A high drug encapsulation ratio of 85% was achieved, indicating the efficiency of this method for incorporating penicillin G salts into a nanoparticle system. nih.gov Such colloidal carriers offer a potential dosage form for creating stable, injectable formulations of poorly soluble drugs. nih.gov
Diffusion-Controlled Release: In this mechanism, the drug migrates from a region of higher concentration within the polymer matrix to a region of lower concentration in the surrounding medium. researchgate.net The release rate is controlled by the physicochemical properties of both the drug and the polymer. researchgate.net
Degradation-Controlled Release: This mechanism relies on the breakdown of the polymer carrier. nih.gov Polymers like PLGA contain labile ester linkages that are susceptible to hydrolysis. nih.gov As the polymer degrades, the matrix erodes, releasing the encapsulated drug. The degradation rate of PLGA can be tailored by altering the ratio of its lactide and glycolide monomers; a lower lactide-to-glycolide ratio generally corresponds to a slower degradation rate. nih.gov This allows for precise control over the drug release period, which can range from weeks to months. nih.govresearchgate.net
Understanding and manipulating these mechanisms are crucial for designing controlled-release systems with specific, predictable release profiles for drugs like this compound.
"Smart" or stimuli-responsive delivery systems are designed to release their therapeutic payload in response to specific triggers, which can be internal (e.g., pH, enzymes) or external (e.g., light, temperature). csmres.co.ukmdpi.com This approach offers the potential for highly targeted, on-demand drug release, which can enhance efficacy and reduce side effects. nih.gov
For antibiotics, stimuli-responsive systems can be designed to recognize the microenvironment of an infection. nih.gov An innovative nanoparticle system for penicillin G has been developed based on the bioconjugation of the antibiotic to squalene (SqPNG). nih.gov These nanoparticles were specifically designed to be pH-sensitive, releasing penicillin G within acidic subcellular compartments like lysosomes. nih.gov This strategy is aimed at overcoming infections caused by intracellular pathogens, where poor antibiotic diffusion can limit effectiveness. nih.gov The development of such architectures represents a significant advancement, allowing for the spatial and temporal control of antibiotic release directly at the site of infection. nih.gov Dual-responsive systems, which react to multiple stimuli like both pH and enzymes, are also being explored to provide even greater control over drug release for targeted therapies. ulster.ac.uk
Rheological Characterization and Material Science Aspects of Formulated Systems
Rheology, the study of the flow and deformation of matter, is a critical aspect of pharmaceutical formulation science, particularly for semi-solid and suspension-based dosage forms common for penicillin G salts. The rheological properties of a formulation influence its physical stability, ease of administration (e.g., injectability), and ultimately its performance. nih.govmdpi.com
Rheological characterization provides a detailed profile of a product's microstructure and is considered a key element in establishing equivalence for topical and other semi-solid formulations by regulatory agencies. mdpi.com For a suspension of a penicillin G salt, key rheological parameters include viscosity, yield stress, and thixotropy. These properties determine how the suspension behaves during storage (resistance to settling), shaking (resuspension), and injection through a needle.
Studies on procaine (B135) penicillin G suspensions, for example, have focused on their rheological stability. nih.gov A comprehensive rheological profile typically involves both rotational and oscillatory measurements to understand how the material behaves under different shear conditions. mdpi.com This data provides insight into the formulation's structural integrity and can be used to optimize its composition, for example, by adjusting the type and concentration of suspending agents and polymers to achieve the desired flow characteristics. mdpi.com
Biochemical and Molecular Interaction Studies of Penicillin G Salts
Molecular Interactions with Penicillin-Binding Proteins (PBPs)
Penicillin G, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgnih.gov The interaction between penicillin G and PBPs is a classic example of covalent inhibition, leading to the disruption of cell wall integrity and ultimately cell death. wikipedia.orgnih.gov
Mechanistic Basis of PBP Acylation and Beta-Lactam Ring Opening
The inhibitory action of penicillin G on PBPs is a result of its structural mimicry of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidase activity. oup.comfrontiersin.org This structural similarity allows penicillin G to enter the active site of the PBP. The core of the mechanism involves the acylation of a catalytically essential serine residue within the PBP active site. wikipedia.orgnih.gov
The process can be summarized in the following steps:
Non-covalent Binding: Initially, the penicillin G molecule binds non-covalently to the active site of the PBP. oup.com
Nucleophilic Attack: The hydroxyl group of the active site serine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring. wikipedia.orgkhanacademy.org
Beta-Lactam Ring Opening: This nucleophilic attack leads to the opening of the highly strained four-membered β-lactam ring. wikipedia.orgoup.com
Covalent Acyl-Enzyme Complex Formation: The opening of the ring results in the formation of a stable, covalent acyl-enzyme intermediate. wikipedia.orgnih.govoup.com In this complex, the penicillin G molecule is covalently attached to the PBP through an ester linkage with the active site serine. nih.gov
This acylation process effectively inactivates the PBP, as the active site is now blocked and unable to perform its normal function in peptidoglycan cross-linking. wikipedia.orgnih.gov The resulting acyl-enzyme complex is very stable and hydrolyzes extremely slowly, meaning the enzyme is essentially irreversibly inhibited on the timescale of a bacterial generation. nih.govoup.com This prolonged inactivation prevents the formation of the peptide cross-links that provide strength and rigidity to the bacterial cell wall. nih.govasm.org
The following table summarizes the key kinetic parameters involved in the interaction between PBPs and β-lactam antibiotics like penicillin G.
| Kinetic Parameter | Description | Significance |
| k2/Kd | Second-order rate constant of acylation | Represents the efficiency of PBP acylation by the antibiotic. A higher value indicates a more rapid inactivation of the PBP. |
| k3 | Rate constant of deacylation | Describes the rate at which the acyl-enzyme complex is hydrolyzed, regenerating the active enzyme. For effective antibiotics like penicillin G, this rate is negligible. |
| c50 | Inhibitory potency | The antibiotic concentration required to inhibit 50% of the PBP molecules at steady state. It is determined by the ratio of k3 to k2/Kd. |
This table is based on information from reference oup.com.
Structural Biology of PBP-Penicillin G Complexes via X-ray Crystallography
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of PBP-penicillin G complexes, providing detailed insights into the molecular interactions that underpin the inhibitory mechanism. These studies have confirmed the covalent modification of the active site serine and revealed the specific binding modes of penicillin G within the PBP active site. nih.govasm.orgoup.com
Crystallographic studies of various PBPs in complex with penicillin G have revealed several common features:
The opened β-lactam ring is clearly visible, with the carbonyl oxygen forming hydrogen bonds within the "oxyanion hole," which stabilizes the transition state during acylation. nih.gov
The carboxylate group of the thiazolidine (B150603) ring of penicillin G typically forms important salt bridges and hydrogen bonds with conserved basic residues in the PBP active site, such as lysine (B10760008) and arginine. nih.govoup.com
The acyl side chain of penicillin G (the benzyl (B1604629) group) makes specific hydrophobic and van der Waals interactions with residues lining the active site cleft, contributing to the binding affinity and specificity. asm.orgoup.com
For instance, the crystal structure of Escherichia coli PBP5 as a covalent complex with penicillin G shows strong electron density between the gamma-oxygen of the active site Ser44 and the carbonyl carbon of the opened β-lactam ring, confirming the formation of the acyl-enzyme complex. nih.gov The carbonyl oxygen of the former β-lactam ring is stabilized by hydrogen bonds from the backbone amides of Ser44 and His216, which constitute the oxyanion hole. nih.gov
The table below presents examples of PBP-penicillin G complex structures that have been determined by X-ray crystallography and are available in the Protein Data Bank (PDB).
| PBP | Organism | PDB ID | Resolution (Å) | Key Features of the Penicillin G Binding Site |
| PBP2x | Streptococcus pneumoniae | 1QME | 2.20 | Covalent bond to Ser337; interactions with the oxyanion hole and conserved motifs. semanticscholar.org |
| PBPD2 | Listeria monocytogenes | 5XQA | 1.80 | Covalent attachment to Ser58; specific interactions of the benzyl side chain. asm.org |
| PBP5 | Escherichia coli | 1NZO | 1.90 | Acylation of Ser44; stabilization of the carbonyl oxygen in the oxyanion hole. nih.gov |
This table is compiled from information in the cited references.
Interaction with Beta-Lactamase Enzymes
The primary mechanism of bacterial resistance to β-lactam antibiotics, including penicillin G, is the production of β-lactamase enzymes. nih.govnih.gov These enzymes effectively neutralize the antibiotic by hydrolyzing the amide bond in the β-lactam ring, rendering the molecule incapable of binding to and inhibiting PBPs. nih.govresearchgate.net
Mechanisms of Enzymatic Hydrolysis by Beta-Lactamases
β-lactamases catalyze the hydrolysis of the β-lactam ring through a mechanism that is remarkably similar to the acylation of PBPs, but with a crucial difference: the deacylation step is extremely rapid. asm.orgnih.gov This allows a single β-lactamase molecule to inactivate a large number of antibiotic molecules. β-lactamases are broadly categorized into two main groups based on their catalytic mechanism: serine β-lactamases and metallo-β-lactamases. nih.govresearchgate.net
Serine β-Lactamases (Classes A, C, and D): These enzymes utilize an active site serine residue for catalysis, following a two-step acylation-deacylation pathway: nih.govnih.gov
Acylation: Similar to PBPs, the active site serine performs a nucleophilic attack on the β-lactam carbonyl carbon, leading to the formation of a covalent acyl-enzyme intermediate and the opening of the β-lactam ring. nih.govmdpi.com
Deacylation: A strategically positioned water molecule, often activated by a general base residue such as glutamate (B1630785) (in Class A enzymes), then attacks the ester bond of the acyl-enzyme intermediate. mdpi.com This hydrolyzes the intermediate, releasing the inactivated penicillin G (penicilloic acid) and regenerating the free, active enzyme. nih.gov
The high efficiency of these enzymes stems from the rapid deacylation step (k3), which is many orders of magnitude faster than the deacylation of the PBP-penicillin G complex. nih.govmdpi.com
Metallo-β-Lactamases (Class B): These enzymes are distinct in that they require one or two divalent zinc ions (Zn2+) in their active site for catalytic activity. nih.govresearchgate.net The mechanism does not involve a covalent acyl-enzyme intermediate. Instead, the zinc ion(s) polarize a water molecule, which then acts as a potent nucleophile to directly attack the β-lactam carbonyl carbon, leading to the hydrolysis of the ring. researchgate.net Metallo-β-lactamases exhibit a very broad substrate spectrum, capable of hydrolyzing penicillins, cephalosporins, and carbapenems. nih.gov
Structural Aspects of Beta-Lactamase-Penicillin G Interactions
Structural studies, including X-ray crystallography, have been pivotal in understanding how β-lactamases recognize and hydrolyze penicillin G. The crystal structure of TEM-1, a common Class A β-lactamase, in a complex with penicillin G reveals the antibiotic covalently bound to the active site Ser70 as an acyl-enzyme intermediate. mdpi.com
Key structural features of the interaction include:
The active site contains conserved motifs, such as the Ser-X-X-Lys motif, which are also found in PBPs and are crucial for positioning the antibiotic and for catalysis. asm.org
Specific residues within the active site are responsible for binding the different parts of the penicillin G molecule and for facilitating the hydrolysis reaction. For example, in TEM-1, Glu166 is proposed to act as the general base that activates the water molecule for deacylation. mdpi.com
The structural similarities between the active sites of β-lactamases and PBPs underscore their likely common evolutionary origin. asm.orgmdpi.com However, subtle differences in the active site geometry and the dynamics of the surrounding loops are responsible for the dramatic difference in their deacylation rates, distinguishing the catalytic efficiency of β-lactamases from the inhibitory stability of acylated PBPs. mdpi.com
Biochemical Consequences of Cell Wall Synthesis Inhibition at the Molecular Level
The inhibition of PBP activity by penicillin G has profound and ultimately lethal consequences for the bacterial cell, stemming directly from the disruption of peptidoglycan synthesis and maintenance. hawaii.edunih.gov Peptidoglycan is a heteropolymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptide chains, which forms a mesh-like sacculus around the bacterial cell, providing structural integrity and protection against osmotic stress. asm.orgnih.govhawaii.edu
When PBPs are inactivated by penicillin G, the transpeptidation reaction—the final step in peptidoglycan synthesis where peptide cross-links are formed—is blocked. youtube.comyoutube.com This leads to several critical biochemical and cellular defects:
Weakened Cell Wall: The inability to form new cross-links while the cell continues to grow and expand results in the synthesis of a structurally deficient and weakened peptidoglycan layer. hawaii.edustudy.com
Osmotic Lysis: In a hypotonic environment, the compromised cell wall can no longer withstand the internal turgor pressure of the cell. This leads to the rupture of the cell membrane and leakage of cytoplasmic contents, a process known as lysis, which is the ultimate cause of cell death. study.combiomol.com
Aberrant Morphology: Inhibition of specific PBPs involved in cell division and shape determination can lead to morphological changes, such as filamentation or the formation of spheroplasts (cells that have lost their cell wall). asm.org
Deregulation of Autolysins: Penicillin G action can also lead to the deregulation of bacterial autolytic enzymes (autolysins), which are normally involved in cell wall remodeling during growth and division. The imbalance between peptidoglycan synthesis and degradation can accelerate cell wall breakdown and contribute to lysis. nih.gov
Studies on various bacteria have shown that exposure to penicillin G leads to a rapid inhibition of peptidoglycan synthesis, which is often followed by a decrease in the synthesis of other macromolecules like RNA and proteins. asm.org Furthermore, the inhibition of cell wall synthesis can trigger the release of peptidoglycan fragments into the surrounding medium as the cell wall undergoes degradation. nih.gov
The following table outlines the molecular and cellular events following PBP inhibition by penicillin G.
| Event | Molecular Consequence | Cellular Outcome |
| PBP Acylation | Covalent inactivation of transpeptidase, carboxypeptidase, and endopeptidase activities. wikipedia.orgbiomol.com | Cessation of peptidoglycan cross-linking and remodeling. |
| Inhibition of Transpeptidation | Accumulation of un-cross-linked peptidoglycan precursors. youtube.com | Formation of a structurally weak cell wall. hawaii.edu |
| Structural Failure of Cell Wall | Inability to withstand internal osmotic pressure. study.com | Cell swelling, membrane protrusion, and eventual lysis. biomol.com |
| Deregulation of Autolytic Systems | Uncontrolled activity of peptidoglycan hydrolases. nih.gov | Accelerated degradation of the existing cell wall, contributing to lysis. |
This table synthesizes information from the indicated references.
Structure-Activity Relationship (SAR) Studies in Enzyme Interaction and Inhibition
The interaction of penicillin G with bacterial enzymes is the cornerstone of its antibacterial activity and also the basis for mechanisms of bacterial resistance. The structure-activity relationship (SAR) of penicillin G and its derivatives reveals how specific molecular features govern its ability to inhibit essential bacterial enzymes, primarily penicillin-binding proteins (PBPs), and its susceptibility to deactivation by bacterial β-lactamases. wikipedia.orgnih.gov While specific SAR studies focusing exclusively on dibenzylamine (B1670424) penicillin G are not extensively documented in publicly available literature, the principles governing the activity of penicillin G salts can be extrapolated to understand the potential influence of the dibenzylamine counter-ion on enzyme interactions.
The antibacterial efficacy of penicillin G is derived from its core structure, which mimics the D-alanyl-D-alanine moiety of the peptidoglycan strands of the bacterial cell wall. libretexts.org This structural mimicry allows the penicillin molecule to bind to the active site of PBPs, which are bacterial transpeptidases essential for cross-linking the cell wall. wikipedia.orglibretexts.org The highly strained β-lactam ring of the penicillin is the key to its inhibitory action. Upon binding to the PBP active site, the β-lactam ring is opened, and a covalent acyl-enzyme complex is formed with a serine residue in the enzyme's active site. wikipedia.org This acylation is effectively an irreversible inhibition of the PBP, preventing it from carrying out its function in cell wall synthesis, ultimately leading to cell lysis and bacterial death. wikipedia.orglibretexts.org
The key structural features of the penicillin G molecule essential for its activity include:
The fused β-lactam and thiazolidine ring system: This bicyclic structure confers the necessary strain on the β-lactam ring, making it susceptible to nucleophilic attack by the serine residue in the PBP active site. Any modification that compromises the integrity of this ring system results in a loss of antibacterial activity. scienceinfo.com
A free carboxyl group: The carboxylate anion is crucial for binding to the PBP active site, likely through ionic interactions with positively charged amino acid residues. scienceinfo.com Esterification of this group generally leads to a loss of activity. slideshare.net
The acylamino side chain: The nature of the side chain at the C-6 position of the penam (B1241934) nucleus significantly influences the antibacterial spectrum and susceptibility to β-lactamases. scienceinfo.comyoutube.com The benzyl side chain of penicillin G provides potent activity against many Gram-positive bacteria. libretexts.org
Theoretically, the large size of the dibenzylamine counter-ion could introduce steric hindrance that might affect the approach of the penicillin G molecule to the active site of some enzymes. However, as a salt, it is expected to dissociate in an aqueous environment, releasing the penicillin G anion to interact with the PBPs. Therefore, a direct steric effect on enzyme binding is less likely.
A more plausible influence of the dibenzylamine counter-ion would be on the drug's pharmacokinetic properties, which are outside the scope of this biochemical discussion. However, from a molecular interaction perspective, the formation of a less soluble salt could be a strategy to create a depot form of the antibiotic, leading to a slow release of the active penicillin G. This sustained low concentration of the antibiotic would still rely on the same fundamental SAR principles for its interaction with bacterial enzymes.
Bacterial resistance to penicillin G is primarily mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.gov The SAR for β-lactamase susceptibility is also heavily influenced by the acylamino side chain. Bulky side chains can provide steric hindrance that interferes with the binding of the penicillin to the β-lactamase active site. scienceinfo.com While the dibenzylamine is the counter-ion and not part of the side chain, its influence on the formulation and release of penicillin G could indirectly affect the exposure of the antibiotic to β-lactamases.
The following table summarizes the general structure-activity relationships for the penicillin core in relation to enzyme interaction and inhibition, providing context for how modifications can impact activity.
| Structural Modification | Effect on PBP Binding | Effect on β-Lactamase Susceptibility | Example |
| Modification of the acylamino side chain | Can alter the spectrum of activity by changing the affinity for different PBPs. | Bulky side chains can decrease susceptibility by sterically hindering access to the β-lactamase active site. scienceinfo.com | Methicillin |
| Esterification of the carboxylic acid | Generally abolishes activity as the carboxylate is essential for binding. slideshare.net | Not applicable as the compound is inactive. | Penicillin G methyl ester |
| Modification of the thiazolidine ring | Oxidation of the sulfur atom can decrease activity. scienceinfo.com | Can increase acid stability but generally reduces antibacterial activity. scienceinfo.com | Penicillin G sulfoxide |
| Opening of the β-lactam ring | Complete loss of activity as the strained ring is required for acylation of the PBP. libretexts.org | This is the mechanism of action of β-lactamases. nih.gov | Penicilloic acid |
While no specific data is available for dibenzylamine penicillin G, it is reasonable to conclude that its interaction with and inhibition of bacterial enzymes are governed by the inherent SAR of the penicillin G molecule itself. The role of the dibenzylamine counter-ion is likely confined to influencing the physicochemical properties of the salt, rather than directly participating in or sterically hindering the molecular interactions with PBPs or β-lactamases once the active penicillin G anion is released.
Comparative Research and Exploration of Penicillin G Derivatives
Comparative Analysis of Stability and Material Properties Among Various Penicillin G Amine Salts (e.g., Procaine (B135), Benzathine, Dibenzylamine)
The formation of amine salts of Penicillin G is a well-established strategy to create repository forms of the antibiotic, characterized by low solubility in water, which in turn leads to prolonged therapeutic action. The stability and material properties of these salts are intrinsically linked to the nature of the amine used.
Procaine Penicillin G is a salt formed between benzylpenicillin and the local anesthetic procaine. This salt exhibits significantly lower water solubility compared to the alkali metal salts of penicillin G (sodium or potassium). This reduced solubility is the basis for its use as a long-acting intramuscular injection. Studies have shown that the stability of procaine penicillin G in aqueous suspensions is influenced by factors such as pH and temperature, with the crystalline form being more stable than amorphous forms.
Benzathine Penicillin G , a salt derived from N,N'-dibenzylethylenediamine, is even less soluble in water than procaine penicillin G. agrovetmarket.com This extremely low solubility results in a very slow release of penicillin G from the injection site, providing a therapeutic effect that can last for weeks. longactinghiv.org Consequently, benzathine penicillin G is considered the most stable of the commonly used long-acting penicillin salts in aqueous suspension. agrovetmarket.com
Dibenzylamine (B1670424) Penicillin G (CAS Registry Number: 7173-27-5; Molecular Formula: C16H18N2O4S.C14H15N) is a lesser-known salt of Penicillin G. drugfuture.com While specific comparative stability and material property data for Dibenzylamine Penicillin G are scarce in readily available literature, inferences can be drawn from the properties of dibenzylamine itself and the general principles of penicillin salt formation. Dibenzylamine is a secondary amine that, like procaine and benzathine, forms a salt with the carboxylic acid group of Penicillin G. The resulting salt is expected to be sparingly soluble in water, a key characteristic for a long-acting formulation. The principle behind this is that the organic amine neutralizes the acidic penicillin, and the resulting larger, more hydrophobic molecule has reduced interaction with water molecules. The degree of insolubility, and therefore the duration of action, is influenced by the molecular weight and structure of the amine. Given the structure of dibenzylamine, its penicillin salt would likely exhibit stability and solubility properties that position it as a long-acting formulation, though a precise comparison with procaine and benzathine would require direct experimental data.
| Property | Procaine Penicillin G | Benzathine Penicillin G | This compound (Inferred) |
|---|---|---|---|
| Solubility in Water | Sparingly soluble | Very sparingly soluble | Expected to be sparingly soluble |
| Stability in Aqueous Suspension | Moderately stable | Highly stable | Expected to be stable |
| Primary Use | Long-acting antibacterial | Very long-acting antibacterial | Presumed long-acting antibacterial |
Chemical and Structural Similarities and Differences in Penicillin G Salt Series
The fundamental chemical similarity across the Penicillin G amine salt series lies in the ionic bond formed between the carboxylate group of the Penicillin G molecule and the protonated amine. This interaction neutralizes the negative charge on the penicillin, contributing to the reduced water solubility. The core structure of Penicillin G, containing the crucial β-lactam ring responsible for its antibacterial activity, remains unchanged across these salts.
The primary differences arise from the structure of the amine component:
Benzathine Penicillin G: Benzathine (N,N'-dibenzylethylenediamine) is a diamine, meaning it has two amine groups. This allows one molecule of benzathine to form a salt with two molecules of Penicillin G, resulting in a larger, more complex salt with a 2:1 stoichiometric ratio of penicillin to the diamine. This contributes to its extremely low solubility.
This compound: Dibenzylamine is a secondary amine with two benzyl (B1604629) groups attached to the nitrogen atom. It forms a 1:1 salt with Penicillin G. The presence of the two bulky, hydrophobic benzyl groups on the amine would significantly influence the crystal packing and reduce the affinity of the salt for water, leading to low solubility.
From a structural standpoint, the crystal lattice of each salt is unique, dictated by the size, shape, and charge distribution of both the penicillin anion and the amine cation. These crystalline structures are a key determinant of the material properties of the salt, including its dissolution rate and stability. While detailed crystallographic data for this compound is not widely published, it is the specific arrangement of the ions in the solid state that governs its behavior as a long-acting formulation.
| Feature | Procaine Penicillin G | Benzathine Penicillin G | This compound |
|---|---|---|---|
| Amine Type | Tertiary Amine (in an ester) | Primary Diamine | Secondary Amine |
| Penicillin G : Amine Ratio | 1:1 | 2:1 | 1:1 |
| Key Structural Feature of Amine | p-Aminobenzoyl ester | N,N'-dibenzylethylenediamine | Two benzyl groups on nitrogen |
Rational Design and Synthesis of Novel Penicillin G Derivatives for Chemical Investigations
The development of new Penicillin G derivatives is often guided by the principles of rational design, aiming to achieve specific physicochemical and pharmacokinetic properties. The synthesis of sparingly soluble salts is a prime example of this approach, where the goal is to create a depot effect for sustained release.
The rational design of these derivatives involves selecting an appropriate amine based on several factors:
Low Toxicity: The amine itself should be non-toxic at the concentrations achieved upon dissociation from the salt in the body.
Optimal Solubility: The amine should form a salt with Penicillin G that has the desired low water solubility to achieve the intended duration of action.
Stability: The resulting salt should be chemically and physically stable in its solid form and as a suspension.
Ease of Synthesis and Purification: The synthesis of the salt should be straightforward and yield a pure, crystalline product.
The synthesis of Penicillin G amine salts is generally a straightforward acid-base reaction. Typically, a solution of Penicillin G in an organic solvent is reacted with a solution of the desired amine. The resulting salt, being insoluble in the reaction medium, precipitates out and can be collected by filtration, washed, and dried. For instance, the general method involves dissolving potassium penicillin G in water, acidifying it to form penicillin G acid, extracting the acid into an organic solvent, and then adding the specific amine to precipitate the salt.
While the specific synthesis of this compound is not extensively detailed in common literature, it would follow this general principle. The selection of dibenzylamine would have been a rational choice based on its chemical properties. The two benzyl groups provide significant hydrophobicity, which would be expected to lead to a sparingly soluble penicillin salt suitable for depot injection. Further research into such less common penicillin salts could uncover derivatives with unique properties, potentially offering advantages in specific therapeutic scenarios. The investigation of a wider range of amine salts of Penicillin G allows for a finer tuning of the drug's release profile, potentially leading to new formulations with optimized efficacy and patient compliance.
Historical Perspectives and Emerging Research Directions in Dibenzylamine Penicillin G Science
Historical Context of Early Scientific Discoveries and Chemical Research on Penicillin Salts
The journey into the science of penicillin salts began shortly after the successful stabilization and large-scale production of penicillin G during World War II. wikipedia.orgacs.org Initial clinical use of penicillin G, typically as sodium or potassium salts, revealed its remarkable efficacy but also a significant drawback: it was rapidly excreted from the body, necessitating frequent injections to maintain therapeutic concentrations. wikipedia.org This limitation spurred a wave of chemical research focused on modifying penicillin G to prolong its action.
The central strategy that emerged was the creation of sparingly soluble salts. wikipedia.orgnih.gov By combining the acidic penicillin G molecule with a suitable basic compound, researchers could create a salt with low water solubility. When injected intramuscularly, this salt would form a "depot" in the muscle tissue, from which penicillin G would slowly dissolve and be released into the bloodstream over an extended period. wikipedia.orgnih.gov This innovation reduced the frequency of injections, a significant advancement in treatment protocols.
This line of inquiry led to the development of several key long-acting penicillin G salts. A notable early success was Procaine (B135) Penicillin G , introduced in 1948, which combines penicillin G with the local anesthetic procaine. wikipedia.orgsi.edu This not only extended the duration of action but also reduced the pain associated with the injection. medicinenet.com An even longer-acting formulation, Benzathine Penicillin G , was later developed by reacting two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine. nih.govchemicalbook.com Its very low solubility in water allows for a single injection to provide therapeutic levels for several weeks. nih.govnih.gov
Within this historical context of developing depot penicillins, various amines were investigated to form these crucial salts. Among the compounds explored was Dibenzylamine (B1670424) , which, when reacted with penicillin G, forms Dibenzylamine penicillin G. chemicalbook.com The research into such salts was foundational, aiming to create a portfolio of penicillin formulations with varied pharmacokinetic profiles to suit different clinical needs. This period marked a pivotal shift from simply producing the antibiotic to chemically engineering it for optimized therapeutic delivery.
| Compound Name | Base Component | Year Introduced | Key Property |
| Penicillin G Potassium | Potassium Hydroxide (B78521) | Early 1940s | High water solubility, rapid action |
| Penicillin G Sodium | Sodium Hydroxide | Early 1940s | High water solubility, rapid action |
| Procaine Penicillin G | Procaine | 1948 | Low solubility, medium-duration action |
| Benzathine Penicillin G | N,N'-dibenzylethylenediamine | ~1950s | Very low solubility, long-duration action |
| This compound | Dibenzylamine | N/A | Low solubility, long-duration action |
Emerging Methodologies and Technologies in Penicillin G Salt Chemical Research
Modern chemical research on penicillin G salts, including this compound, leverages a suite of advanced analytical techniques for precise characterization, purification, and stability analysis. These methodologies are crucial for ensuring the quality and consistency of these pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of penicillins. pbslearningmedia.orgbritannica.com Modern HPLC methods, often coupled with Ultraviolet (UV) detectors, allow for the accurate quantification of Penicillin G and the separation of the active ingredient from any impurities or degradation products. lcms.cz For instance, specific methods have been developed that use isocratic mobile phases, such as a mixture of monobasic potassium phosphate (B84403) and methanol, with detection at wavelengths around 220 nm to resolve Penicillin G from related substances. lcms.cz
For even greater sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool. chemicalbook.comufl.edu This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry. LC-MS/MS is capable of identifying and quantifying Penicillin G and its metabolites at very low concentrations. ufl.edu The methodology often involves solid-phase extraction (SPE) to clean up and concentrate the sample prior to analysis, ensuring high-quality data. pbslearningmedia.orgufl.edu
Spectroscopic methods remain fundamental for structural elucidation and characterization. Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the chemical structure of penicillin salts. slideshare.netcore.ac.uk FTIR can identify key functional groups within the molecule, while high-resolution mass spectrometry provides exact molecular weight information. NMR spectroscopy (both ¹H-NMR and ¹³C-NMR) gives detailed insight into the molecular framework, confirming the identity and purity of the compound. slideshare.netcore.ac.uk These techniques are often used in combination to build a comprehensive chemical profile of the substance.
Advanced Computational and Theoretical Approaches in Penicillin G Research
The field of penicillin research is increasingly benefiting from advanced computational and theoretical chemistry, which provide insights into molecular behavior that are difficult to obtain through experimental means alone. These approaches are vital for understanding the structure, stability, and reactivity of molecules like this compound.
Molecular Modeling and Molecular Dynamics (MD) Simulations are powerful tools for studying the three-dimensional structure and conformational dynamics of penicillin G. researchgate.netnih.gov MD simulations can model the behavior of the molecule over time, both in isolation and in solution, revealing how it flexes and interacts with its environment. researchgate.netbiorxiv.org These simulations have been used to characterize the conformational properties of benzylpenicillin, identifying the most stable arrangements of its thiazolidine (B150603) ring and side chains. researchgate.net Such studies are essential for understanding how penicillin G interacts with biological targets, like penicillin-binding proteins (PBPs), and can help in the design of new, more effective derivatives. nih.govnih.govsoton.ac.uk
Density Functional Theory (DFT) Calculations have been extensively applied to investigate the electronic structure and chemical reactivity of penicillin G. nih.govjournalcsij.com DFT methods allow for the calculation of various quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity and stability. While direct research into the optoelectronic properties of penicillin G is not widespread, the electronic properties calculated via DFT are fundamental to how a molecule interacts with light. These calculations provide the theoretical foundation for predicting properties like UV-Vis absorption spectra, which is a key aspect of optoelectronics. nih.gov
| Computational Method | Application in Penicillin G Research | Key Insights |
| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes. researchgate.netbiorxiv.org | Predicts stable conformers, analyzes flexibility, models interactions with proteins. researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity descriptors. nih.govjournalcsij.com | Determines HOMO-LUMO energies, predicts molecular stability, calculates vibrational spectra. nih.govresearchgate.net |
| Kinetic Simulations | Modeling degradation pathways and predicting stability over time. nih.govnih.gov | Determines reaction rate constants, elucidates degradation mechanisms, predicts shelf-life. nih.govmdpi.com |
Kinetic Simulations are employed to model the chemical stability and degradation of penicillin G. The beta-lactam ring, central to penicillin's activity, is susceptible to hydrolysis. Kinetic modeling can simulate these degradation pathways under various conditions (e.g., pH, temperature). nih.govnih.gov By determining the rate constants for different degradation reactions, these simulations can predict the shelf-life of penicillin formulations and help in the development of more stable products. nih.govmdpi.com For example, studies have used kinetic modeling to understand the photodegradation of penicillin G, fitting experimental data to pseudo-first-order models to quantify the rate of decay. nih.gov
Q & A
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
